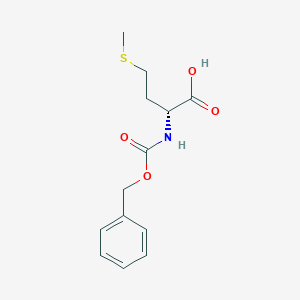

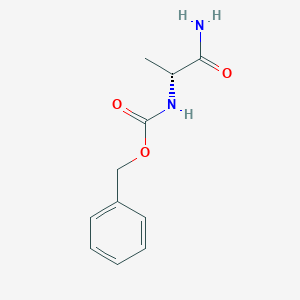

Z-D-丙氨酸-NH2

描述

Z-D-Ala-NH2, also known as Benzyl ®-(1-amino-1-oxopropan-2-yl)carbamate, is a non-proteinogenic amino acid derivative . It has a molecular weight of 222.25 .

Synthesis Analysis

The synthesis of Z-D-Ala-NH2 and similar compounds has been discussed in various studies . For instance, one study discussed the synthesis of a small peptide derived from alanine, N-acetyl-L-alaninamide (Ac-Ala-NH2), using laser ablation . Another study discussed the pseudolysin-catalyzed synthesis of Z-Ala-Phe-NH2 .

Molecular Structure Analysis

The molecular structure of Z-D-Ala-NH2 has been analyzed in several studies . For example, one study used microwave spectroscopy to characterize the conformations adopted by a small peptide derived from alanine, N-acetyl-L-alaninamide (Ac-Ala-NH2), in the gas phase .

Chemical Reactions Analysis

The chemical reactions involving Z-D-Ala-NH2 are not explicitly mentioned in the search results. However, the reaction of aldehydes and ketones with primary amines to form imine derivatives is a well-known reaction in organic chemistry .

Physical And Chemical Properties Analysis

Z-D-Ala-NH2 has a linear formula of C11H14N2O3 . It exists as a mixture of Ceq7 and C5 conformers stabilized by a CO⋯HN intramolecular hydrogen bond .

科学研究应用

Z-DNA的稳定性:聚(dC-dG)中B-DNA和Z-DNA之间的平衡表明,[Co(NH3)6]3+离子比Mg2+离子更有效地稳定Z形式。Z-DNA晶体结构揭示了这种稳定性差异,突出了这些离子与Z-DNA的相互作用 (Gessner 等人,1985)。

肽酰胺合成:使用来自解淀粉芽孢杆菌的商业蛋白酶在溶胶-凝胶固定系统中有效地生产了Z-丙氨酸-苯丙氨酸-NH2。该工艺针对高产率和可重复性进行了优化,并成功操作了一套连续反应器 (Corici 等人,2011)。

薄层色谱应用:Z-l-丙氨酸-甘氨酸和Z-dl-丙氨酸-甘氨酸可以在木瓜蛋白酶催化的反应中生成苯胺和苯肼。薄层色谱 (TLC) 用于检测这些反应中的完整性和裂解 (Abernethy & Srulevitch, 1976)。

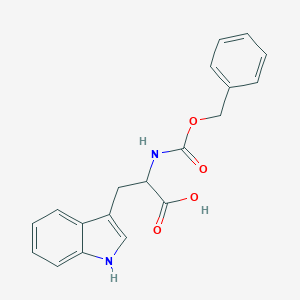

肽中的构象研究:分析了 Z-L-丙氨酸-DL-(α Me)Trp-NH2 非对映二肽以确定它们优先的固态构象。结果表明在设计具有构象限制的生物活性肽类似物中具有潜在用途 (Formaggio 等人,2009)。

光催化CO2还原:探索了金属有机骨架NH2-Uio-66(Zr)在CO2还原中的光催化活性。这项研究提供了对MOF作为CO2还原中稳定且可循环光催化剂的有效性的见解 (孙等人,2013)。

汞吸附:硫醇金属有机骨架在强酸相和蒸气相中均表现出有效的汞吸附。这项研究说明了在骨架中结合硬羧基和软硫醇功能在环境应用中的潜力 (Yee 等人,2013)。

原子层沉积:研究了通过原子层沉积开发的氮化锆 (ZrN) 薄膜作为铀钼粉末上的扩散阻挡涂层的应用。这项研究突出了ALD在核材料应用中的适应性和有效性 (Bhattacharya 等人,2019)。

细菌性肽聚糖中的构象:使用核磁共振光谱研究了细菌性肽聚糖中d-丙氨酸基团的构象,揭示了金属结合和与抗菌肽相互作用的见解 (Garimella 等人,2009)。

有机溶剂中的肽合成:SDS-枯草蛋白酶复合物被用作有机溶剂中肽合成的催化剂,说明了酶学方法在现代肽化学中的潜力 (Getun 等人,1997)。

d0 MOF 中的光催化活性:研究了用于光催化应用的 d0 金属有机骨架,包括 NH2-MIL-125(Ti) 和 NH2-UiO-66(Zr),揭示了影响光催化性能的电子性质的显着差异 (Nasalevich 等人,2016)。

作用机制

Target of Action

The primary target of Z-D-Ala-NH2 is the enzyme D-Ala:D-Ala ligase . This enzyme plays a crucial role in bacterial cell wall peptidoglycan biosynthesis . Another potential target is proteinase K , as suggested by the interaction between proteinase K and a similar compound, N-Ac-L-Pro-L-Ala-L-Pro-L-Phe-D-Ala-L-Ala-NH2 .

Mode of Action

Z-D-Ala-NH2 interacts with its targets, leading to changes in their function. For instance, it inhibits D-Ala:D-Ala ligase through a distinct phosphorylated form of the drug . This inhibition reveals a bimodal mechanism of action for a single antibiotic on different enzyme targets . In the case of proteinase K, the compound forms a stable complex through a series of hydrogen bonds with protein atoms and water molecules .

Biochemical Pathways

The affected pathway is the bacterial cell wall peptidoglycan biosynthesis pathway . The inhibition of D-Ala:D-Ala ligase disrupts this pathway, leading to downstream effects that include the cessation of growth or cell lysis .

Result of Action

The result of Z-D-Ala-NH2’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This is achieved through the inhibition of key enzymes in the peptidoglycan biosynthesis pathway .

安全和危害

未来方向

The future directions for Z-D-Ala-NH2 are not explicitly mentioned in the search results. However, given its unique properties, it has recently gained attention in the field of chemistry and biochemistry.

属性

IUPAC Name |

benzyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZZSWNVVFTJRN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Ala-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

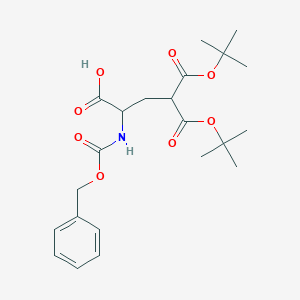

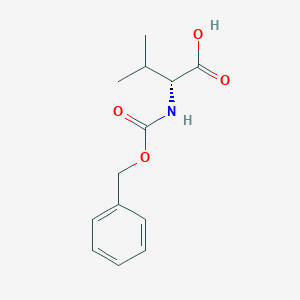

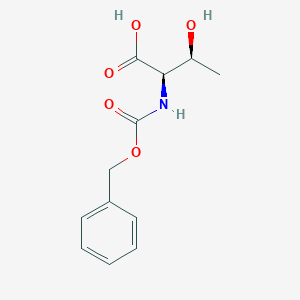

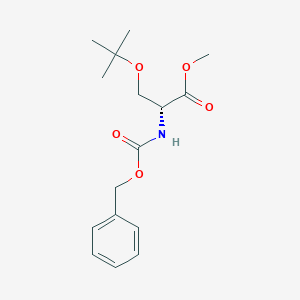

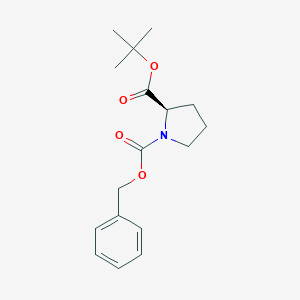

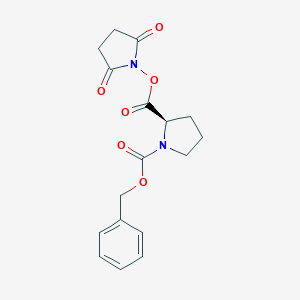

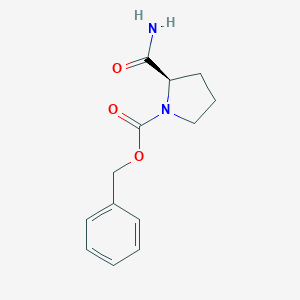

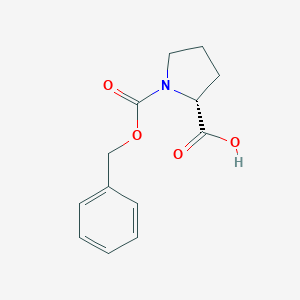

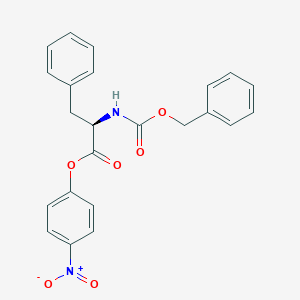

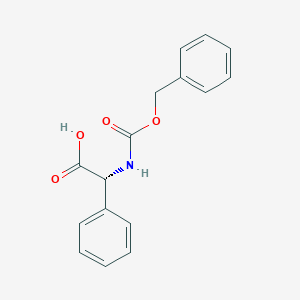

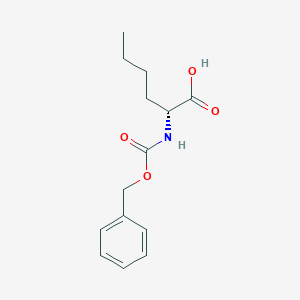

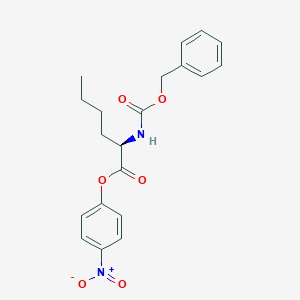

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。